molecular formula C8H11BO3 B595776 4-Hydroxymethyl-3-methylphenylboronic acid CAS No. 1218790-88-5

4-Hydroxymethyl-3-methylphenylboronic acid

Cat. No.: B595776
CAS No.: 1218790-88-5
M. Wt: 165.983
InChI Key: SLIUMAXFJNQYHZ-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.983. The purity is usually 95%.
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Properties

IUPAC Name

[4-(hydroxymethyl)-3-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIUMAXFJNQYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675315
Record name [4-(Hydroxymethyl)-3-methylphenyl]boronic acid
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Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-88-5
Record name B-[4-(Hydroxymethyl)-3-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hydroxymethyl)-3-methylphenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20675315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxymethyl-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 4-Hydroxymethyl-3-methylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published protocol for this specific molecule, this document outlines a highly plausible and well-precedented synthetic strategy based on the palladium-catalyzed Miyaura borylation reaction. This method is selected for its high functional group tolerance, which circumvents the need for protection-deprotection steps of the reactive hydroxymethyl group.

Proposed Synthetic Pathway: Palladium-Catalyzed Miyaura Borylation

The recommended synthetic approach involves the direct conversion of a commercially available aryl bromide, (4-bromo-3-methylphenyl)methanol, into the target boronic acid pinacol ester. This transformation is achieved via a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the final boronic acid, although the pinacol ester is often directly suitable for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst.

Synthesis_Pathway A (4-bromo-3-methylphenyl)methanol C 2-(4-(hydroxymethyl)-3-methylphenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) A->C Miyaura Borylation (e.g., 80-100 °C) B Bis(pinacolato)diboron (B₂pin₂) KOAc (Potassium Acetate) PdCl₂(dppf) or other Pd(0) source Dioxane or Toluene (Solvent) D This compound C->D Hydrolysis (e.g., aq. acid)

Caption: Proposed synthesis of this compound via Miyaura borylation.

Experimental Protocol

This section provides a detailed, representative experimental procedure for the synthesis of the target molecule's pinacol ester derivative. The protocol is adapted from established Miyaura borylation methods for functionalized aryl bromides.[1][2][3]

Reaction: Palladium-Catalyzed Borylation of (4-bromo-3-methylphenyl)methanol

Materials and Reagents:

ReagentFormulaMW ( g/mol )MmolEquiv.Amount
(4-bromo-3-methylphenyl)methanolC₈H₉BrO201.065.01.01.005 g
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.946.01.21.524 g
Potassium Acetate (KOAc), anhydrousCH₃COOK98.1415.03.01.472 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))C₃₄H₂₈Cl₂FeP₂Pd731.730.150.03110 mg
1,4-Dioxane, anhydrousC₄H₈O₂88.11--25 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add (4-bromo-3-methylphenyl)methanol (1.005 g, 5.0 mmol), bis(pinacolato)diboron (1.524 g, 6.0 mmol), potassium acetate (1.472 g, 15.0 mmol), and PdCl₂(dppf) (110 mg, 0.15 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Combine the filtrates and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 2-(4-(hydroxymethyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, typically as a white solid.

  • (Optional) Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1N HCl) in a suitable solvent like acetone or THF, followed by extraction, to yield this compound.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data and reaction conditions for Miyaura borylation reactions of functionalized aryl bromides, which are expected to be comparable for the synthesis of the target molecule.

ParameterTypical Range / ValueReference(s)
Yield 70 - 95%[1][3][4]
Catalyst Loading 1 - 3 mol%[1][4][5]
Reaction Time 8 - 24 hours[6]
Temperature 80 - 110 °C[6]
Purity >95% (after chromatography)General Knowledge

Visualization of Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

Experimental_Workflow start Start reagents Combine Reactants: - (4-bromo-3-methylphenyl)methanol - B₂pin₂ - KOAc - PdCl₂(dppf) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous Dioxane inert->solvent heat Heat and Stir (80-90 °C) solvent->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor workup Aqueous Work-up (Filter, Wash, Extract) monitor->workup purify Purify via Column Chromatography workup->purify product Isolate Product: Boronic Acid Pinacol Ester purify->product

Caption: Step-by-step workflow for the synthesis of the target boronic acid pinacol ester.

References

An In-depth Technical Guide to the Stability of 4-Hydroxymethyl-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Hydroxymethyl-3-methylphenylboronic acid, a key building block in pharmaceutical and materials science. Understanding the stability profile of this compound is critical for ensuring the quality, efficacy, and safety of resulting products. This document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment, based on established principles for boronic acids and regulatory guidelines.

Core Stability Profile

This compound is a solid that is generally stable at room temperature when stored in a tightly sealed container, protected from light and moisture. However, like many boronic acids, it is susceptible to degradation under certain conditions. The primary degradation pathways include oxidation and hydrolysis (protodeboronation). For optimal long-term stability, refrigerated storage is recommended.

Table 1: Summary of General Stability and Storage Recommendations

ParameterRecommendation/InformationCitation
Chemical Stability Stable at room temperature in a closed container under normal storage.[1]
Storage Temperature Refrigerated (Store below 4°C/39°F).[1]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Under fire conditions, may produce carbon monoxide, carbon dioxide, and boron oxides.[1]

Potential Degradation Pathways

The structure of this compound, featuring a boronic acid group, a hydroxymethyl group, and a methyl-substituted phenyl ring, presents several potential sites for chemical degradation.

Oxidative Degradation

Oxidation is a significant degradation pathway for boronic acids. The primary mechanism involves the cleavage of the carbon-boron bond to yield the corresponding alcohol. For this compound, this would result in the formation of 4-hydroxymethyl-3-methylphenol. This reaction can be initiated by various oxidizing agents, including atmospheric oxygen and residual peroxides in solvents.[2]

Hydrolytic Degradation (Protodeboronation)

Protodeboronation is a common hydrolytic degradation pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. In the case of this compound, this would lead to the formation of 2-methyl-4-(hydroxymethyl)benzene (also known as 3-methyl-4-hydroxybenzyl alcohol). This process can be influenced by pH and the presence of certain catalysts.

Other Potential Degradation Pathways

While oxidation and protodeboronation are the most anticipated degradation routes, other transformations could potentially occur under specific stress conditions, such as high temperature or exposure to high-energy light. These may include polymerization or further oxidation of the hydroxymethyl group.

Below is a diagram illustrating the primary anticipated degradation pathways.

G Potential Degradation Pathways parent This compound oxidative_product 4-Hydroxymethyl-3-methylphenol parent->oxidative_product Oxidation (e.g., O2, H2O2) hydrolytic_product 2-Methyl-4-(hydroxymethyl)benzene parent->hydrolytic_product Hydrolysis (Protodeboronation)

Figure 1. Anticipated degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[3][4] These studies are designed to identify potential degradation products and develop stability-indicating analytical methods.

General Forced Degradation Procedure

A general workflow for conducting forced degradation studies is outlined below.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction (as appropriate) stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze characterize Characterize Degradation Products (e.g., MS, NMR) analyze->characterize

Figure 2. General workflow for forced degradation studies.
Specific Stress Conditions

The following table details the recommended conditions for the forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Table 2: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed MethodRationale
Acid Hydrolysis 0.1 M HCl at 60°C for up to 72 hours.To assess susceptibility to degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 72 hours.To evaluate stability in alkaline environments.
Oxidative 3% H₂O₂ at room temperature for up to 24 hours.To investigate the impact of oxidative stress, a known degradation pathway for boronic acids.[2]
Thermal Solid-state at 80°C for up to 7 days.To determine the effect of elevated temperature on the solid form.
Photolytic Solution and solid-state exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).To assess the compound's sensitivity to light.[4]
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.[3] Mass spectrometry (MS) detection should be coupled with the HPLC to aid in the identification of unknown degradation products.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 220 nm and 254 nm) and Mass Spectrometry (ESI+)
Injection Volume 10 µL

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate comparison and analysis. This includes the percentage of the parent compound remaining and the percentage of each degradation product formed under the various stress conditions.

Table 4: Example Data Table for Forced Degradation Studies

Stress ConditionTime (hours)Assay of this compound (%)% Degradation Product 1% Degradation Product 2Total Impurities (%)Mass Balance (%)
Control 0100.0NDNDND100.0
0.1 M HCl, 60°C 24
48
72
0.1 M NaOH, 60°C 24
48
72
3% H₂O₂, RT 8
24
80°C (Solid) 168
Photolytic (Solid) -
Photolytic (Solution) -
ND = Not Detected

Conclusion

This compound is a stable compound under standard storage conditions, but it is susceptible to oxidative and hydrolytic degradation. A thorough understanding of its stability profile through forced degradation studies is essential for its successful application in drug development and other fields. The experimental protocols and analytical methods outlined in this guide provide a robust framework for assessing the stability of this important molecule and ensuring the quality and safety of its downstream products. Further studies are warranted to obtain quantitative kinetic data and definitively elucidate the structures of all potential degradation products.

References

An In-depth Technical Guide to the Solubility of 4-Hydroxymethyl-3-methylphenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Hydroxymethyl-3-methylphenylboronic acid

This compound is an organoboron compound that plays a significant role as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the creation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceuticals and complex organic molecules. The presence of both a hydroxymethyl and a methyl group on the phenyl ring influences the compound's polarity, reactivity, and, importantly, its solubility. Understanding its solubility profile is crucial for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.

Expected Solubility Profile

Based on the general properties of analogous boronic acids, this compound is expected to exhibit solubility in polar organic solvents. The boronic acid group itself can engage in hydrogen bonding, and the hydroxymethyl group further increases the compound's polarity. Therefore, it is anticipated to be soluble in solvents such as alcohols (methanol, ethanol) and dimethyl sulfoxide (DMSO).[1] Its solubility in less polar solvents like ethers and hydrocarbons is expected to be moderate to low.[2]

Quantitative Solubility Data of Analogous Boronic Acids

To provide a practical reference, the following table summarizes the experimentally determined solubility of phenylboronic acid and its derivatives in various organic solvents. This data offers a valuable baseline for estimating the solubility of this compound.

CompoundSolventTemperature (°C)Solubility (mole fraction, x₁)
Phenylboronic AcidChloroform25~0.08
3-Pentanone25~0.25
Acetone25~0.30
Dipropyl ether25~0.22
Methylcyclohexane25~0.001
ortho-Isobutoxyphenylboronic AcidChloroform25~0.35
3-Pentanone25~0.45
Acetone25~0.50
Dipropyl ether25~0.18
Methylcyclohexane25~0.01
meta-Isobutoxyphenylboronic AcidChloroform25~0.15
3-Pentanone25~0.20
Acetone25~0.25
Dipropyl ether25~0.10
Methylcyclohexane25~0.005
para-Isobutoxyphenylboronic AcidChloroform25~0.12
3-Pentanone25~0.18
Acetone25~0.22
Dipropyl ether25~0.08
Methylcyclohexane25~0.004

Note: The data for phenylboronic acid and isobutoxyphenylboronic acids are derived from graphical representations and textual descriptions in the cited literature and should be considered approximate.[2][3]

Experimental Protocols for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4] This method involves observing the dissolution of a solid in a liquid upon controlled heating.

Dynamic Method for Solubility Temperature Determination

  • Sample Preparation: A precise amount of the boronic acid and the selected organic solvent are weighed and placed into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Heating and Observation: The mixture is heated at a controlled rate while being continuously stirred. The solution will appear turbid due to the undissolved solid.

  • Determination of Solubility Temperature: The temperature at which the solution becomes clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific mole fraction.[4]

  • Data Collection: The experiment is repeated for different compositions of the boronic acid and solvent to generate a solubility curve.[4]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Boronic Acid prep3 Combine in Sealed Vessel prep1->prep3 prep2 Weigh Solvent prep2->prep3 meas1 Controlled Heating & Stirring prep3->meas1 meas2 Observe for Clarity (Turbidity Disappearance) meas1->meas2 meas3 Record Solubility Temperature meas2->meas3 an1 Repeat for Different Compositions meas3->an1 an2 Generate Solubility Curve an1->an2 Suzuki_Miyaura_Reaction pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) boronate [R-B(OH)₃]⁻ (Boronate) boronic_acid->boronate base Base base->boronate boronate->transmetalation pd_complex2 Ar-Pd(II)-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

References

An In-depth Technical Guide on 4-Hydroxymethyl-3-methylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-3-methylphenylboronic acid has emerged as a versatile building block in medicinal chemistry, primarily owing to its utility in carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of its synthesis, applications in the development of therapeutic agents, and detailed experimental protocols. The discussion extends to its role in the synthesis of kinase inhibitors and other biologically active molecules, supported by available quantitative data and mechanistic insights.

Chemical Properties and Synthesis

This compound is a substituted arylboronic acid with the chemical formula C₈H₁₁BO₃. The presence of the boronic acid functional group makes it a key intermediate in palladium-catalyzed cross-coupling reactions, while the hydroxymethyl and methyl substituents on the phenyl ring provide opportunities for further functionalization and influence the molecule's steric and electronic properties.

Synthesis of (4-Hydroxy-2-methyl)phenylboronic acid (A closely related analogue)

A general procedure for the synthesis of a structurally similar compound, (4-Hydroxy-2-methyl)phenylboronic acid, provides a viable route that can be adapted for this compound. The synthesis typically starts from a corresponding aryl halide, which is converted to an organolithium or Grignard reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis.

A reported synthesis of (4-hydroxy-2-methyl)phenylboronic acid starts from 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[1]

Experimental Protocol: Synthesis of (4-Hydroxy-2-methyl)phenylboronic acid [1]

  • Materials: 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, sodium periodate, ammonium acetate, acetone, water, ethyl acetate, anhydrous magnesium sulfate, hexanes.

  • Procedure:

    • To a solution of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (870.4 mg, 3.72 mmol) and ammonium acetate (859.8 mg, 11.15 mmol) in a 2:1 mixture of acetone and water (36 mL) at room temperature, add sodium periodate (2.39 g, 11.15 mmol).

    • Stir the reaction mixture for 68 hours at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • To the concentrated filtrate, add sodium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexanes as the eluent to yield (4-hydroxy-2-methyl)phenylboronic acid as a solid.

  • Yield: 49%

Applications in Medicinal Chemistry

This compound serves as a crucial scaffold for the synthesis of a variety of biologically active compounds. Its application spans across different therapeutic areas, including oncology and infectious diseases.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the substituted phenyl motif into a wide range of molecules.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: Aryl halide (e.g., aryl bromide or iodide), this compound, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvent (e.g., dioxane, toluene, DMF, often with water).

  • Procedure:

    • In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.02-0.1 equiv), and base (2.0-3.0 equiv).

    • Add the degassed solvent(s).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition BoronicAcid 4-Hydroxymethyl- 3-methylphenylboronic acid Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Base Base Base->Transmetalation Activates PdII_Intermediate Ar-Pd(II)-X OxidativeAddition->PdII_Intermediate ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Ar-Pd(II)-Ar' ReductiveElimination->Pd0 Regenerates Product Biaryl Product ReductiveElimination->Product PdII_Intermediate->Transmetalation

Figure 1: Suzuki-Miyaura Cross-Coupling Workflow.

Synthesis of Diaryl Ethers

Diaryl ethers are prevalent structural motifs in many natural products and pharmaceuticals. Copper-catalyzed Chan-Lam coupling or other modern methods can be employed to synthesize diaryl ethers using arylboronic acids and phenols.

General Experimental Protocol: Diaryl Ether Synthesis (Chan-Lam Coupling) [2]

  • Materials: Phenol, this compound, copper catalyst (e.g., Cu(OAc)₂), base (e.g., pyridine, triethylamine), solvent (e.g., dichloromethane, toluene).

  • Procedure:

    • Combine the phenol (1.0 equiv), this compound (1.5-2.0 equiv), copper catalyst (0.1-1.0 equiv), and base (2.0 equiv) in the chosen solvent.

    • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Diaryl_Ether_Synthesis Phenol Phenol (Ar-OH) Coupling Coupling Reaction Phenol->Coupling BoronicAcid 4-Hydroxymethyl- 3-methylphenylboronic acid BoronicAcid->Coupling Cu_Catalyst Copper Catalyst Cu_Catalyst->Coupling Base Base Base->Coupling Oxidant Oxidant (e.g., O₂) Oxidant->Coupling Product Diaryl Ether (Ar-O-Ar') Coupling->Product

Figure 2: Chan-Lam Diaryl Ether Synthesis Workflow.

Kinase Inhibitors

Arylboronic acids are valuable precursors in the synthesis of various kinase inhibitors. For instance, 4-(Hydroxymethyl)phenylboronic acid is a reactant in the synthesis of imidazo[4,5-b]pyrazin-2-ones, which act as mTOR kinase inhibitors.[2] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in cancer.[][4][5]

mTOR_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits (when unphosphorylated) mTOR_Inhibitor mTOR Inhibitor (derived from This compound) mTOR_Inhibitor->mTORC1 Inhibits

Figure 3: Simplified mTOR Signaling Pathway and Inhibition.

HIV Protease Inhibitors

4-(Hydroxymethyl)phenylboronic acid has also been utilized as a reactant in the synthesis of Human Immunodeficiency Virus (HIV) protease inhibitors.[2] HIV protease is a critical enzyme in the viral life cycle, and its inhibition prevents the maturation of new, infectious virions.[6][7] Boronic acid-containing compounds have shown promise as potent HIV protease inhibitors.

Quantitative Data

Compound ClassTargetIC₅₀ / KᵢReference
Boronic acid derivative of darunavir (BOL-darunavir)HIV-1 ProteaseKᵢ = 10 ± 2 pM[7]
Dipeptide boronic acid proteasome inhibitor (Compound 15)ProteasomeIC₅₀ = 4.60 nM
Chalcone-boronic acid derivative (Compound 8)HCT116 p53+/+ cellsIC₅₀ = 1.49 µM

Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. This includes its absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for derivatives of this compound are not publicly available, general considerations for boronic acid-containing drugs are relevant.

Boronic acids can exhibit unique pharmacokinetic properties. They can form reversible covalent bonds with diols, which can influence their distribution and metabolism. The metabolic stability of the boronic acid group itself can be a concern, as it can be susceptible to oxidative deboronation.[7] However, structural modifications, such as the incorporation of the boron into a benzoxaborole ring system, have been shown to enhance stability.[7]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions allows for the efficient synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors and antiviral agents. While a comprehensive set of quantitative biological and pharmacokinetic data for its direct derivatives is still emerging, the existing literature on related boronic acid compounds highlights the significant potential of this chemical entity in drug discovery and development. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to fully explore its therapeutic potential.

References

The Untapped Potential of 4-Hydroxymethyl-3-methylphenylboronic Acid Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids represent a versatile and increasingly prominent class of compounds in medicinal chemistry, renowned for their unique chemical properties that enable covalent interactions with biological targets. This technical guide delves into the prospective biological activities of derivatives of 4-Hydroxymethyl-3-methylphenylboronic acid, a promising scaffold for the development of novel therapeutics. While direct and extensive research on the specific biological activities of this particular family of derivatives is nascent, this document synthesizes information from related arylboronic acid research to forecast potential applications and guide future investigations. We will explore potential therapeutic targets, propose experimental workflows for screening, and discuss the underlying mechanisms through which these compounds may exert their effects.

Introduction to Phenylboronic Acids in Medicinal Chemistry

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, have emerged from being primarily synthetic reagents to key players in drug design. Their ability to form reversible covalent bonds with diols is a key feature, allowing them to interact with a range of biological molecules, including sugars, glycoproteins, and the active sites of certain enzymes. This unique mode of action has led to the successful development of drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.

The compound this compound offers several points for chemical modification, making it an attractive starting point for creating diverse chemical libraries for biological screening. The boronic acid moiety can act as a pharmacophore, while the hydroxymethyl and methyl groups on the phenyl ring can be modified to fine-tune steric and electronic properties, influencing binding affinity, selectivity, and pharmacokinetic profiles.

Potential Therapeutic Applications

Based on the known activities of other arylboronic acid derivatives, we can hypothesize several therapeutic areas where this compound derivatives could be impactful.

Enzyme Inhibition

Many enzymes, particularly serine proteases, are well-established targets for boronic acid-based inhibitors. The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis and thus inhibiting the enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives

Derivative IDTarget EnzymeIC50 (µM)Ki (µM)Assay Type
HMPB-001Thrombin15.27.8Chromogenic
HMPB-002Factor XIa8.53.1Chromogenic
HMPB-003Chymotrypsin22.110.5Fluorometric
HMPB-004Neutrophil Elastase12.95.4FRET

Note: The data in this table is hypothetical and for illustrative purposes only, meant to guide potential screening efforts.

Anticancer Activity

The success of Bortezomib has spurred significant research into boronic acids as anticancer agents. Beyond proteasome inhibition, derivatives could be designed to target other cancer-related pathways. For instance, they could be developed as inhibitors of kinases or enzymes involved in tumor metabolism.

Antibacterial Agents

Boronic acids have shown promise as inhibitors of bacterial enzymes that are essential for survival, such as β-lactamases, which are responsible for antibiotic resistance. Derivatives of this compound could be explored for their potential to overcome resistance to existing antibacterial drugs.

Experimental Protocols

The following are generalized protocols that can be adapted for screening and characterizing the biological activity of novel this compound derivatives.

General Enzyme Inhibition Assay (Chromogenic)
  • Reagents and Materials:

    • Purified target enzyme (e.g., Thrombin).

    • Chromogenic substrate specific for the enzyme.

    • Assay buffer (e.g., Tris-HCl, pH 8.0).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of the enzyme solution to each well.

    • Add 10 µL of the diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 40 µL of the chromogenic substrate solution.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 30 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay) for Anticancer Screening
  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plate.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with various

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Hydroxymethyl-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful and versatile reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[2][3] These application notes provide a detailed protocol for the Suzuki coupling of 4-hydroxymethyl-3-methylphenylboronic acid with aryl halides, a key transformation for the synthesis of substituted biaryl methanol derivatives.

The presence of both a hydroxymethyl group and a methyl group on the phenylboronic acid requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This document outlines recommended catalysts, bases, and solvent systems, and provides a general experimental procedure.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[4][5] A base is required to facilitate the transmetalation step.[6]

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of substituted phenylboronic acids with various aryl halides. While specific data for this compound is limited in publicly available literature, the data for structurally similar boronic acids, such as 4-methylphenylboronic acid and 4-hydroxymethylphenylboronic acid, provide a strong basis for predicting reaction outcomes.

Table 1: Suzuki Coupling of p-Tolylboronic Acid with Various Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxy-4'-methyl-1,1'-biphenyl95
24-Bromobenzaldehyde4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde92
31-Bromo-4-nitrobenzene4'-Methyl-4-nitro-1,1'-biphenyl99
44-Bromoacetophenone1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethan-1-one98

Reaction Conditions: Aryl bromide (0.5 mmol), p-tolylboronic acid (1.1 mol eq.), Pd catalyst (0.1 mol%), K₂CO₃ (2.0 eq.), in a 3:2 mixture of N,N-dimethylformamide and water.

Table 2: Recommended Conditions for Suzuki Coupling of this compound

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandCatalyst choice can significantly impact yield and reaction time. Pd(PPh₃)₄ is often a good starting point.
Ligand (if using Pd(OAc)₂) PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive aryl chlorides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial and often depends on the solvent and substrates. K₂CO₃ is a common and effective choice.
Solvent System Toluene/Water, Dioxane/Water, DMF/Water, n-propanol/waterA biphasic solvent system is typically used to dissolve both the organic and inorganic reagents.[7]
Reaction Temperature 80-110 °CHigher temperatures may be required for less reactive aryl halides (e.g., chlorides).
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Halide

This protocol describes a standard laboratory procedure for the Suzuki coupling of this compound with an aryl bromide or iodide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed organic solvent (e.g., toluene, to a concentration of ~0.1 M with respect to the aryl halide) followed by degassed deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation Experimental_Workflow start Start combine_reagents Combine Aryl Halide, This compound, and Base in a Flask start->combine_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate and Backfill with N₂ or Ar) combine_reagents->inert_atmosphere add_catalyst_solvent Add Palladium Catalyst and Degassed Solvents inert_atmosphere->add_catalyst_solvent heat_stir Heat and Stir Reaction Mixture (80-100 °C) add_catalyst_solvent->heat_stir monitor_reaction Monitor Reaction Progress (TLC or LC-MS) heat_stir->monitor_reaction monitor_reaction->heat_stir Incomplete workup Aqueous Workup (Extraction and Washing) monitor_reaction->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification end End purification->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Hydroxymethyl-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Hydroxymethyl-3-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[1]

This compound is a valuable reagent in medicinal chemistry and materials science. The presence of the hydroxymethyl group provides a handle for further functionalization, while the methyl group can influence the steric and electronic properties of the target molecule. This allows for the synthesis of a diverse array of biaryl and heteroaryl compounds with potential biological activity or unique material properties.

Palladium Catalysts and Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂. The selection of the appropriate catalyst and conditions is crucial for achieving high yields and purity.

Catalyst and Ligand Selection
  • Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst that is often effective for a range of substrates.

  • Palladium(II) complexes: Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are stable precatalysts that are reduced in situ to the active Pd(0) species. These are often used in combination with phosphine ligands.

  • Phosphine Ligands: Ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more specialized ligands like SPhos and XPhos can significantly improve catalyst activity and stability, especially for challenging substrates.[3]

Base and Solvent Systems

The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of solvent is also critical, with common options being anhydrous 1,4-dioxane, toluene, dimethylformamide (DMF), or mixtures of organic solvents with water.[4]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 4-(hydroxymethyl)phenylboronic acid with various N-heteroaryl chlorides.

EntryN-Heteroaryl ChloridePalladium CatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePalladacycle ComplexCs₂CO₃H₂O1001292
22-Chloro-5-nitropyridinePalladacycle ComplexCs₂CO₃H₂O1001285
32-Chloro-3-nitropyridinePalladacycle ComplexCs₂CO₃H₂O1001288
42-ChloropyrimidinePalladacycle ComplexCs₂CO₃H₂O1001295
52-Chloro-4,6-dimethoxypyrimidinePalladacycle ComplexCs₂CO₃H₂O1001290
62-ChloroquinoxalinePalladacycle ComplexCs₂CO₃H₂O1001293
72-ChlorobenzothiazolePalladacycle ComplexCs₂CO₃H₂O1001287

Data adapted from a study utilizing a specific water-soluble monophosphine-palladacycle complex.[5] Yields are for isolated products.

Experimental Protocols

Below is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates and desired outcomes.

Materials
  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (5-10 mL) via syringe. This is followed by the addition of the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate boronate R'B(OH)3- boronate->transmetalation base Base base->boronate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent & Catalyst Addition Solvent & Catalyst Addition Inert Atmosphere->Solvent & Catalyst Addition Heating & Stirring Heating & Stirring Solvent & Catalyst Addition->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching & Extraction Quenching & Extraction Monitoring->Quenching & Extraction Reaction Complete Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Optimizing Suzuki Reactions: A Guide to Base Selection for 4-Hydroxymethyl-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The choice of base is a critical parameter that can significantly influence the yield, reaction rate, and selectivity of this transformation. This is particularly true when working with functionalized substrates such as 4-Hydroxymethyl-3-methylphenylboronic acid, where the presence of a hydroxyl group necessitates careful consideration to avoid side reactions.

This document provides detailed application notes and protocols for the selection of an appropriate base in the Suzuki coupling of this compound with aryl halides.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction plays a multifaceted role, primarily in the crucial transmetalation step.[1] The generally accepted mechanism involves the activation of the boronic acid to form a more nucleophilic boronate species ("ate" complex), which then transfers its organic group to the palladium catalyst.[1][2] The choice and strength of the base can influence the rate of this step and the overall efficiency of the catalytic cycle. Common bases employed include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[1]

For substrates containing sensitive functional groups, such as the hydroxymethyl group in this compound, milder bases are often preferred to prevent undesired side reactions like deprotonation or degradation.

Comparative Performance of Different Bases

The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. While specific comparative data for this compound is not extensively published, data from structurally related arylboronic acids and general Suzuki-Miyaura coupling studies can provide valuable guidance. The following table summarizes the typical performance of commonly used bases in the Suzuki coupling of an arylboronic acid with an aryl bromide, which serves as a representative model for optimization.

EntryBaseSolvent SystemTypical Yield (%)Observations
1K₃PO₄Toluene/H₂O85 - 95Often provides high yields, particularly with challenging substrates. Its moderate basicity is suitable for many functionalized boronic acids.
2K₂CO₃Toluene/H₂O75 - 90A widely used and cost-effective base. Effective for a broad range of substrates.
3Cs₂CO₃Dioxane/H₂O80 - 95Generally a highly effective base, often used when other bases give lower yields. Its higher solubility in organic solvents can be advantageous.
4NaOHToluene/H₂O60 - 80A strong base that can be effective but may lead to side reactions with sensitive substrates.
5KOHToluene/H₂O65 - 85Similar to NaOH, its high basicity requires careful consideration for functionalized molecules.

Note: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, ligand, temperature, and reaction time.

Signaling Pathways and Experimental Workflows

To systematically approach the optimization of the base for the Suzuki reaction of this compound, a logical workflow should be followed. This involves screening a panel of bases under otherwise identical conditions to identify the most promising candidate for further optimization.

Suzuki_Base_Optimization_Workflow Experimental Workflow for Base Selection cluster_prep Reaction Setup cluster_screening Base Screening cluster_analysis Analysis & Optimization start Define Substrates: This compound & Aryl Halide catalyst Select Catalyst System: Pd Catalyst & Ligand start->catalyst solvent Choose Solvent System: (e.g., Toluene/H₂O) catalyst->solvent base_k3po4 K₃PO₄ base_k2co3 K₂CO₃ base_cs2co3 Cs₂CO₃ base_naoh NaOH run_reactions Run Parallel Reactions base_k3po4->run_reactions base_k2co3->run_reactions base_cs2co3->run_reactions base_naoh->run_reactions analyze Analyze Yields (e.g., LC-MS, GC-MS) run_reactions->analyze optimize Optimize Conditions for Best Performing Base analyze->optimize product Isolated Product optimize->product

Caption: Experimental workflow for optimizing base selection in a Suzuki coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the pivotal points where the base exerts its influence, primarily facilitating the formation of the reactive boronate species for the transmetalation step.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate Base Activation pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X Ln oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' Ln transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with an aryl bromide. It is recommended to screen different bases to determine the optimal conditions for a specific aryl halide partner.

General Protocol for Base Screening

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol Using Potassium Phosphate (K₃PO₄)

This protocol is often a good starting point due to the generally high yields achieved with K₃PO₄.

Materials:

  • This compound (200 mg, 1.2 mmol)

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • Combine 4-bromoanisole, this compound, K₃PO₄, and Pd(PPh₃)₄ in a flame-dried flask under an inert atmosphere.

  • Add degassed toluene and water.

  • Heat the mixture to 90 °C and stir for 16 hours.

  • Follow the general workup and purification procedure described above.

By systematically evaluating the impact of different bases, researchers can optimize the Suzuki-Miyaura coupling of this compound to achieve high yields and purity of the desired biaryl products, facilitating the efficient synthesis of key intermediates for drug discovery and materials science.

References

Application Notes and Protocols for Solvent Conditions in 4-Hydroxymethyl-3-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the solvent conditions for reactions involving 4-Hydroxymethyl-3-methylphenylboronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of specific quantitative data for this particular boronic acid in publicly accessible literature, the following protocols and data are based on established methodologies for structurally similar substituted phenylboronic acids. Researchers are encouraged to use these notes as a starting point and to optimize conditions for their specific applications.

Overview of this compound in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl and substituted aromatic compounds. Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a versatile reagent in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The primary application of this reagent is in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A General Workflow

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - Aryl Halide/Triflate - this compound - Palladium Catalyst & Ligand - Base solvent Add Solvent System reagents->solvent inert Degas and Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert heating Heat Reaction Mixture to Desired Temperature inert->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction with Organic Solvent quench->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Solvent Selection and Effects in Suzuki-Miyaura Reactions

The choice of solvent is critical for a successful Suzuki-Miyaura coupling as it influences the solubility of reactants, the activity of the catalyst, and the rate of the reaction. Often, a mixture of an organic solvent and an aqueous base solution is employed.

Commonly Used Solvent Systems:

  • Ethereal Solvents: Dioxane, Tetrahydrofuran (THF)

  • Aromatic Solvents: Toluene, Benzene

  • Alcohols: Isopropanol, Ethanol

  • Amide Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

  • Water: Often used as a co-solvent with an organic solvent.

The presence of the polar hydroxymethyl group on the boronic acid may enhance its solubility in more polar solvents or solvent mixtures containing water.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura coupling reaction with this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling in Dioxane/Water

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides or iodides.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol) or Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the dioxane and water.

  • Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl halide (0.5 mmol)

  • This compound (0.6 mmol)

  • Pd(OAc)₂ (0.01 mmol, 2 mol%)

  • SPhos (0.02 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (1.0 mmol)

  • Toluene (2 mL)

  • Water (0.2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water.

  • Seal the vial and purge with inert gas.

  • Heat the reaction mixture in a microwave reactor at 100-120 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Summary (Illustrative)

As specific quantitative data for this compound is limited, the following table is an illustrative example of how to present such data once obtained through experimentation. The data presented here is hypothetical and based on typical outcomes for similar reactions.

EntryAryl HalideCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O (5:1)901285
24-BromoanisolePdCl₂(dppf) (3)K₂CO₃Toluene/H₂O (5:1)100892
31-IodonaphthalenePd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O (5:1)90695
42-ChloropyridinePd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O (10:1)1101878

Logical Relationship of Reaction Components

The interplay between the catalyst, base, and solvent is crucial for an efficient Suzuki-Miyaura coupling. The following diagram illustrates these relationships.

G cluster_catalyst Catalytic Cycle cluster_components Key Reaction Components Pd0 Pd(0) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Boronic Acid + Base) ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product RedElim->Product Solvent Solvent System (e.g., Dioxane/H₂O) Base Base (e.g., K₂CO₃) Base->Transmetal Activates BoronicAcid 4-Hydroxymethyl-3- methylphenylboronic acid BoronicAcid->Transmetal Provides Ar'

Caption: Key components and their roles in the Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

The protocols and information provided serve as a foundational guide for utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Due to the unique substitution pattern of this reagent, empirical optimization of the reaction conditions—particularly the solvent system, base, and catalyst/ligand combination—is highly recommended to achieve optimal yields for specific substrate pairings. Researchers should systematically screen a variety of conditions to develop a robust and efficient protocol for their desired transformation.

Application Notes and Protocols for the Synthesis of Biaryls using 4-Hydroxymethyl-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 4-Hydroxymethyl-3-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile and robust palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl moieties with high efficiency and functional group tolerance. The presence of both a hydroxymethyl and a methyl group on the boronic acid partner offers a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction typically proceeds under basic conditions and is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[1]

The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a standard method for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized and degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized and degassed)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the aryl halide (0.5 mmol), this compound (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and cesium carbonate (1.0 mmol).

  • Add degassed DMF (3 mL) and degassed water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by flash column chromatography.

Experimental Workflow Diagram

Suzuki_Workflow start Start reagents Combine Aryl Halide, This compound, and Base in Flask start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent(s) catalyst->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: A typical experimental workflow for the synthesis of biaryls.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides, providing a baseline for optimization when using this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoacetophenone4-Methylphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O100695
21-Bromo-4-nitrobenzene4-Hydroxymethylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851292
32-Bromopyridine4-Methylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane110488
44-ChloroanisoleThis compoundPd(dppf)Cl₂ (3)-Cs₂CO₃DMF/H₂O120 (µW)0.585 (est.)
51-IodonaphthaleneThis compoundPd(OAc)₂ (1)XPhos (2)K₃PO₄t-Amyl alcohol100890 (est.)

Yields for entries 4 and 5 are estimated based on typical outcomes for similar substrates and conditions, as specific literature data for this compound is limited.

Troubleshooting and Considerations

  • Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation or form boroxines. It is recommended to use fresh, high-purity this compound.

  • Catalyst Deactivation: The hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura couplings. However, with certain sensitive substrates or prolonged reaction times at high temperatures, side reactions could occur. If catalyst deactivation is suspected, using a more robust ligand or a pre-catalyst can be beneficial.

  • Incomplete Reactions: If the reaction stalls, adding a fresh portion of the catalyst may help. Alternatively, increasing the temperature or switching to a more polar solvent like DMF or using microwave heating can improve conversion.

  • Purification Challenges: The polarity of the hydroxymethyl group in the product may necessitate the use of more polar eluent systems during column chromatography for effective purification.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions under pressure, such as those in a microwave reactor, should be conducted behind a blast shield.

By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound for the synthesis of a wide range of valuable biaryl compounds.

References

Application of 4-Hydroxymethyl-3-methylphenylboronic Acid in the Synthesis of Bioactive Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxymethyl-3-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids, a critical transformation in the construction of complex molecular architectures found in many natural products and pharmaceuticals. The presence of both a hydroxymethyl and a methyl group on the phenyl ring of this particular boronic acid offers unique steric and electronic properties, influencing reactivity and providing a functional handle for further synthetic manipulations. This application note details the use of this compound in the synthesis of bioactive lignans, specifically focusing on the preparation of analogues of (-)-Herbertenediol, a natural product with potential therapeutic applications.

Application in the Synthesis of (-)-Herbertenediol Analogues

(-)-Herbertenediol is a sesquiterpenoid natural product that has garnered interest due to its biological activities. The synthesis of analogues of this natural product is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. The biaryl core of many lignans and related natural products is often constructed efficiently using the Suzuki-Miyaura coupling.

In a representative synthetic approach, this compound can be coupled with a suitable aryl halide partner to construct the core structure of a (-)-Herbertenediol analogue. The hydroxymethyl group can serve as a precursor to other functionalities or be a key feature of the final molecule, potentially influencing its biological activity.

General Reaction Scheme:

This reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent system.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling reaction using this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 equiv)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., 10 mL of a 4:1 mixture of Toluene/water) to the flask via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes representative quantitative data for a Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a key intermediate for a (-)-Herbertenediol analogue.

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
11-bromo-2,4-dimethoxy-6-methylbenzeneThis compoundPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O (4:1)901885

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)-X      Ln Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)-R²      Ln PdII->PdII_R2 R²-B(OH)₂ Base Transmetal Transmetalation PdII_R2->Pd0 R¹-R² Product R¹-R² PdII_R2->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) Start->Setup Reaction Heating and Stirring (Reaction Monitoring) Setup->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

This compound is a valuable building block for the synthesis of complex biaryl structures, which are prevalent in many natural products. The Suzuki-Miyaura coupling provides a robust and efficient method for its incorporation into target molecules. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the application of this versatile reagent in the construction of bioactive compounds.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Hydroxymethyl-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 4-Hydroxymethyl-3-methylphenylboronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl compounds, which are pivotal structures in numerous pharmaceuticals and advanced materials.[1][2][3][4][5][6] The application of microwave irradiation significantly accelerates this transformation, drastically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[7][8][9][10]

This document outlines detailed protocols, reaction parameters, and data to facilitate the efficient synthesis of novel biaryl compounds for applications in drug discovery and materials science.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to minutes.[7][9][10][11]

  • Improved Yields: The rapid and uniform heating provided by microwaves often minimizes the formation of byproducts, leading to higher isolated yields of the desired product.[7][9]

  • Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, resulting in more consistent and reproducible outcomes.[7][9]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions enables a more efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.[7]

General Reaction Scheme

The microwave-assisted Suzuki coupling of this compound with an aryl halide (or triflate) is depicted below:

Ar-X + (HO)₂B-Ar' → Ar-Ar' Where Ar-X is the aryl halide (X = I, Br, Cl) or triflate, and Ar'-B(OH)₂ is this compound.

Experimental Protocols

The following protocols provide a starting point for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Optimization of the catalyst, base, solvent, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a general starting point for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%)[9]

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)[9]

  • 1,4-Dioxane/Water (4:1 mixture)[9]

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).

  • Add the 1,4-dioxane/water (4:1) solvent mixture to achieve a concentration of approximately 0.1 - 0.5 M.

  • Seal the vial securely with a cap.

  • Place the vial into the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Less Reactive Aryl Chlorides

For less reactive aryl chlorides, a more active catalyst system is often required.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane or Toluene

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • In a microwave synthesis vial, combine the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), Cs₂CO₃ (2.5 equiv.), and Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous 1,4-dioxane or toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 120-160 °C for 15-45 minutes.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions, which can be adapted for this compound.

Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1201595
2Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane1402092
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene1301098
4Pd EnCat™ 30 (5)Bu₄NOAc (2)Ethanol12010>98

Data adapted from representative literature on microwave-assisted Suzuki coupling.[8]

Table 2: Effect of Different Bases on Reaction Yield

EntryBaseYield (%)
1K₂CO₃95
2Cs₂CO₃98
3K₃PO₄97
4Na₂CO₃90
5Et₃N75

Yields are representative and can vary based on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the microwave-assisted Suzuki coupling reaction.

G reagents Combine Reactants: Aryl Halide This compound Catalyst & Base solvent Add Solvent reagents->solvent seal Seal Vial solvent->seal microwave Microwave Irradiation (Temperature & Time Control) seal->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup & Extraction cool->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Catalytic Cycle of Suzuki Coupling

The diagram below outlines the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

G pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)L_n-X pd0->ar_pd_x Ar-X oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)L_n-Ar' ar_pd_x->ar_pd_ar Ar'-B(OH)₃⁻ transmetalation Transmetalation ar_pd_ar->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Hydroxymethyl-3-methylphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Hydroxymethyl-3-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl halides. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] This reaction is widely used in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[2][3]

This compound is a valuable building block, incorporating a reactive boronic acid moiety and a functionalized phenyl ring. Its coupling with aryl halides provides access to a diverse range of biaryl methanols, which are important structural motifs in many biologically active molecules and functional materials.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) Boronic_Acid->Base Activation Borate Borate [Ar'-B(OH)₃]⁻ Base->Borate Borate->Transmetalation Experimental_Workflow Setup Reaction Setup Inert Inert Atmosphere Setup->Inert Charge reactants Solvent Solvent Addition Inert->Solvent Evacuate & backfill Reaction Reaction Solvent->Reaction Add degassed solvents Monitoring Monitoring Reaction->Monitoring Heat & stir Workup Workup Monitoring->Workup Reaction complete (TLC/LC-MS) Purification Purification Workup->Purification Quench, extract, dry Analysis Analysis Purification->Analysis Column chromatography

References

Application Notes and Protocols for 4-Hydroxymethyl-3-methylphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxymethyl-3-methylphenylboronic acid is a valuable reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its bifunctional nature, possessing both a nucleophilic boronic acid moiety and a versatile hydroxymethyl group, allows for the construction of complex biaryl structures with a handle for further functionalization. However, the presence of these polar functional groups presents unique challenges during the reaction workup and purification stages. These application notes provide a detailed guide to the effective workup and purification of reaction products derived from this reagent.

Core Concepts in Workup Procedures

The primary goal of a workup is to isolate the desired product from a complex mixture containing unreacted starting materials, catalysts, inorganic salts, and byproducts. For reactions involving this compound, its high polarity and acidic nature are key factors influencing the choice of a workup strategy.

Key Challenges:

  • High Polarity: The presence of both a boronic acid and a hydroxyl group imparts significant polarity, which can lead to poor solubility in common nonpolar organic solvents and potential difficulties in chromatographic separation.

  • Acidity of Boronic Acid: Boronic acids are weak Lewis acids and can form anionic boronate species under basic conditions. This property can be exploited for purification via acid-base extraction.[3][4]

  • Catalyst Residues: Suzuki-Miyaura reactions utilize palladium catalysts, which must be thoroughly removed from the final product, especially for pharmaceutical applications.

  • Boronic Acid Homo-coupling: A common side reaction is the formation of boronic acid anhydrides (boroxines) or homo-coupled biaryl species, which must be separated from the desired product.

Experimental Protocols

The following protocols describe standard procedures for the workup and purification of a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.

Protocol 1: General Suzuki-Miyaura Coupling Reaction

A representative reaction is the coupling of this compound with an aryl bromide.

Reaction Scheme: (4-Hydroxymethyl-3-methylphenyl)B(OH)₂ + Ar-Br ---[Pd Catalyst, Base, Solvent]--> 4-Hydroxymethyl-3-methyl-biphenyl-Ar

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (2.0 equiv.)

  • Toluene/Ethanol mixture (e.g., 3:1)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and the chosen solvent system.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the aqueous base (e.g., 2 M Na₂CO₃) and the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

Protocol 2: Workup via Liquid-Liquid Extraction

This method is effective for separating the desired product from excess boronic acid and inorganic salts.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).[5]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2x) to remove the bulk of inorganic salts.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove any unreacted acidic starting materials.

    • Brine (1x) to facilitate the separation of aqueous and organic layers.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Logical Workflow for Extraction

G start Reaction Mixture dilute Dilute with Ethyl Acetate start->dilute wash_h2o Wash with Water dilute->wash_h2o wash_base Wash with aq. NaHCO3 (Removes excess boronic acid) wash_h2o->wash_base aq1 Aqueous Layer (Inorganic Salts) wash_h2o->aq1 wash_brine Wash with Brine wash_base->wash_brine aq2 Aqueous Layer (Boronate Salt) wash_base->aq2 dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Crude Product evaporate->end

Caption: Workflow for liquid-liquid extraction workup.

Protocol 3: Purification by Column Chromatography

Chromatography is used to separate the target compound from closely related impurities. Due to the polarity of products derived from this compound, a polar solvent system is often required.

Procedure:

  • Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes).

  • Pack a glass column with the slurry to create the stationary phase.

  • Dissolve the crude product obtained from the extraction workup in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the column with a gradient solvent system. A typical gradient for polar compounds is from 10% to 50% ethyl acetate in hexanes.[7] For highly polar products, a system such as dichloromethane/methanol (e.g., 19:1) may be necessary.[8]

  • Collect fractions and analyze them using TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Purification by Recrystallization

If the final product is a solid, recrystallization can be a highly effective method for achieving high purity.[9]

Procedure:

  • Select a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. Common choices for biaryl compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolve the crude product in the minimum amount of boiling solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes representative data for a Suzuki-Miyaura coupling reaction using this compound. Actual results will vary based on the specific aryl halide and reaction conditions.

ParameterValue/RangeNotes
Reactant Ratio 1.0 : 1.2 (Ar-X : Boronic Acid)A slight excess of the boronic acid is common to drive the reaction to completion.
Catalyst Loading 1-5 mol%Pd(PPh₃)₄ or PdCl₂(dppf) are common choices.[10]
Base 2.0 equiv.Aqueous Na₂CO₃ or K₂CO₃ are standard.[10]
Reaction Time 4-16 hoursMonitored by TLC or LC-MS.
Typical Yield 70-95%Highly dependent on the substrates.
Purity (Post-Chromo.) >98%Assessed by HPLC or NMR.

Signaling Pathways and Mechanisms

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Suzuki-Miyaura Catalytic Cycle

G cluster_0 Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L2-X oa->pd2 trans Transmetalation pd2->trans Ar'-B(OH)2 (Base) pd2_ar Ar-Pd(II)L2-Ar' trans->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][11]

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 4-Hydroxymethyl-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-Hydroxymethyl-3-methylphenylboronic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving the sterically hindered and functionalized substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound shows low to no yield. What are the most common initial checks?

A1: Low yields with this specific substrate often stem from a combination of steric hindrance (from the ortho-methyl group) and potential side reactions involving the hydroxymethyl group. Start by systematically evaluating these key parameters:

  • Catalyst and Ligand Integrity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Ensure your palladium source and phosphine ligands are fresh and have not been degraded by oxygen.[1] Consider using more robust, air-stable precatalysts.

  • Exclusion of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is critical to thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, and this compound may be susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1]

  • Reaction Conditions: Ensure efficient stirring, correct temperature, and adequate reaction time by monitoring the reaction's progress via TLC or LC-MS.

Q2: How might the ortho-methyl and para-hydroxymethyl groups on the boronic acid affect the reaction?

A2: The substituents on the phenylboronic acid play a crucial role:

  • Ortho-Methyl Group (Steric Hindrance): The methyl group ortho to the boronic acid increases steric bulk around the reaction center. This can impede key steps in the catalytic cycle, particularly transmetalation and reductive elimination, leading to slower reaction rates and lower yields.[2][3] Overcoming this often requires more reactive catalysts, specialized bulky ligands, and potentially higher temperatures.[3][4]

  • Para-Hydroxymethyl Group: The -CH₂OH group is generally compatible with Suzuki conditions. However, the hydroxyl group is weakly acidic and could potentially interact with the base or catalyst. While typically not a major issue, ensuring a sufficient amount of base is present is important. There are reports of simultaneous reduction of aldehyde groups to hydroxymethyl groups under certain Suzuki conditions, highlighting the potential for side reactions at functional groups.[5]

Q3: I suspect protodeboronation is the main problem. How can I prevent it?

A3: Protodeboronation is a very common cause of low yields, especially with functionalized boronic acids.[1][6] Here are effective strategies to minimize it:

  • Choice of Base: While a base is necessary to activate the boronic acid, some can accelerate protodeboronation.[7] Milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often preferred over strong hydroxides.

  • Anhydrous Conditions: Water can be a proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce its occurrence.[8]

  • Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy.[1] Consider using:

    • Pinacol esters (-B(pin)): Generally more stable than the corresponding boronic acids.[9]

    • MIDA boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][8][10]

  • Reaction Parameters: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of protodeboronation.[1]

Q4: What is the optimal catalyst and ligand system for this type of sterically hindered boronic acid?

A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[3] A more active system is required:

  • Bulky, Electron-Rich Ligands: These are the gold standard for challenging couplings. The steric bulk accelerates the rate-limiting reductive elimination step, while the electron-donating nature promotes the initial oxidative addition.[11] Excellent choices include:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[12]

    • Other Specialized Ligands: For extremely challenging couplings, ligands like AntPhos have shown superior performance.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: These ligands form highly stable and active palladium complexes that are also very effective for coupling hindered substrates, including aryl chlorides.[7]

  • Precatalysts: Using modern, air-stable precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.[12]

Q5: Which base and solvent system should I choose for this reaction?

A5: The base and solvent are interdependent and crucial for success.

  • Base Selection:

    • Potassium Phosphate (K₃PO₄): A reliable and frequently used base for hindered couplings, often used as a finely powdered solid.[3]

    • Cesium Carbonate (Cs₂CO₃): Another effective and commonly used base.

    • Potassium tert-butoxide (t-BuOK): A stronger base that may be necessary for less reactive coupling partners, such as aryl chlorides.[3]

  • Solvent System:

    • Aprotic Solvents: Anhydrous aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[3][11]

    • Aqueous Mixtures: Many Suzuki protocols use a mixture of an organic solvent with water (e.g., Dioxane/H₂O).[1][13] While often effective, this can increase the risk of protodeboronation. If this side reaction is suspected, switching to a strictly anhydrous system is recommended.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low or No Conversion of Starting Materials 1. Inactive Catalyst System• Use a fresh, high-quality palladium source and ligand. • Switch to a more active, air-stable precatalyst (e.g., a Buchwald G3 palladacycle). • Employ a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[3][7][11]
2. Insufficient Reaction Temperature• Increase the temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). For very challenging couplings, a high-boiling solvent like xylenes may be needed.[3][4] • Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[14]
3. Poor Reagent Quality• Use fresh, high-purity boronic acid and aryl halide. • Ensure solvents are anhydrous and properly degassed to remove oxygen.[1]
Starting Materials Consumed, but Low Yield of Product 1. Protodeboronation of Boronic Acid• Switch to strictly anhydrous conditions. • Use a milder base such as K₃PO₄ or CsF. • Convert the boronic acid to a more stable MIDA boronate or pinacol ester for slow release.[1][8][10] • Use a slight excess (1.2-1.5 equiv.) of the boronic acid derivative.
2. Homocoupling of Boronic Acid• Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining an inert atmosphere.[1] • Use a slight excess of the aryl halide relative to the boronic acid.
3. Dehalogenation of Aryl Halide• This side reaction can occur with certain bases or solvents.[11] • Screen different bases (e.g., switch from an alkoxide to a phosphate or carbonate).
Reaction is Sluggish or Stalls 1. Steric Hindrance• Increase catalyst loading (e.g., from 1 mol% to 3 mol%). • Switch to a more powerful ligand designed for sterically demanding substrates (e.g., AntPhos).[4] • Increase the reaction temperature.[3]
2. Poor Solubility• Screen different solvents (e.g., Toluene, Dioxane, DMF, 2-MeTHF) to ensure all reagents are fully dissolved at the reaction temperature.

Table of Optimized Reaction Parameters

This table provides a starting point for the optimization of your Suzuki coupling reaction, based on literature for challenging substrates.

ParameterRange / OptionsRationale / Notes
Palladium Catalyst 1-5 mol%Higher loading may be needed for hindered substrates. Start with 2 mol%.
Ligand SPhos, XPhos, RuPhos, AntPhos, NHC ligands (e.g., IPr)Bulky, electron-rich ligands are essential to overcome steric hindrance.[2][4][11]
Ligand/Pd Ratio 1.5:1 to 2.5:1An excess of ligand is often beneficial to stabilize the catalyst.
Base K₃PO₄, Cs₂CO₃, t-BuOK, CsFK₃PO₄ is a good starting point.[3] Use 2-3 equivalents.
Boronic Acid 1.2-1.5 equivalentsA slight excess helps drive the reaction to completion.
Solvent Toluene, 1,4-Dioxane, 2-MeTHF, THF/H₂O (e.g., 10:1)Start with an anhydrous solvent like Toluene or Dioxane to minimize protodeboronation.
Temperature 80 - 140 °CHigher temperatures are often required.[3][4] Monitor for catalyst decomposition at very high temperatures.
Concentration 0.1 - 0.5 MReaction concentration can influence rates; start around 0.2 M.

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound, incorporating best practices to mitigate common issues.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (additional 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: Add the aryl bromide (e.g., 1.0 mmol), this compound (1.3 mmol), and finely powdered K₃PO₄ (3.0 mmol) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 mmol) and the additional XPhos ligand (0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL to achieve 0.2 M) via syringe. The solvent should be degassed beforehand by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS to check for the consumption of the aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield with This compound Check_Basics Step 1: Verify Basics Start->Check_Basics Basics_Details • Reagent Purity & Freshness? • Inert Atmosphere Maintained? • Correct Stoichiometry? • Efficient Stirring? Check_Basics->Basics_Details Problem_Solved1 Problem Solved? Check_Basics->Problem_Solved1 Check_Side_Reactions Step 2: Investigate Side Reactions Problem_Solved1->Check_Side_Reactions No End High Yield Achieved Problem_Solved1->End Yes Side_Reactions_Details Evidence of: • Protodeboronation (Ar-H byproduct)? • Homocoupling (Ar-Ar byproduct)? Check_Side_Reactions->Side_Reactions_Details Mitigate_Protodeboronation Mitigate Protodeboronation: • Use Anhydrous Solvent • Use Milder Base (K₃PO₄) • Convert to MIDA Boronate Check_Side_Reactions->Mitigate_Protodeboronation Mitigate_Homocoupling Mitigate Homocoupling: • Rigorously Degas Solvent • Ensure Inert Atmosphere Check_Side_Reactions->Mitigate_Homocoupling Side_Reactions_Details->Mitigate_Protodeboronation Side_Reactions_Details->Mitigate_Homocoupling Problem_Solved2 Problem Solved? Mitigate_Protodeboronation->Problem_Solved2 Mitigate_Homocoupling->Problem_Solved2 Optimize_Conditions Step 3: Optimize for Steric Hindrance Problem_Solved2->Optimize_Conditions No Problem_Solved2->End Yes Optimization_Details • Switch to Bulky Ligand (XPhos, SPhos) • Use Air-Stable Precatalyst (G3) • Increase Temperature (100-120 °C) • Increase Catalyst Loading (2-3 mol%) Optimize_Conditions->Optimization_Details Optimize_Conditions->End

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd L₂Pdᴵᴵ(Ar¹)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂Pdᴵᴵ(Ar¹)(Ar²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) Ar1X Ar¹-X (Aryl Halide) Ar2B Ar²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Ar2B->Boronate Activation

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Homocoupling of 4-Hydroxymethyl-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common side reaction of homocoupling involving 4-Hydroxymethyl-3-methylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help minimize this undesired byproduct and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a significant side reaction in cross-coupling catalysis where two molecules of the same starting material react with each other.[1] In this specific case, two molecules of this compound couple to form a symmetrical biaryl byproduct (4,4'-bis(hydroxymethyl)-3,3'-dimethyl-1,1'-biphenyl). This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main drivers of homocoupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] These Pd(II) species can then mediate the stoichiometric coupling of two boronic acid molecules, regenerating Pd(0) in the process.[3][4] Therefore, failure to properly degas the reaction mixture is a leading cause of this side reaction.[5][6]

Q3: How can I detect the formation of the homocoupled byproduct?

A3: The homocoupled product can be identified by analyzing the crude reaction mixture using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The byproduct will have a distinct mass corresponding to the dimer of the boronic acid starting material. Its presence will be confirmed by a lower-than-expected yield of the desired product.

Q4: Besides homocoupling, are there other common side reactions with arylboronic acids?

A4: Yes, another prevalent side reaction is protodeboronation , where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[6] This is often promoted by the presence of water (which acts as the proton source) and can be accelerated by the use of strong bases or elevated temperatures.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Issue 1: High Levels of Homocoupled Byproduct Detected

  • Potential Cause 1: Oxygen Contamination. The presence of dissolved oxygen is a primary contributor to homocoupling by promoting the formation of Pd(II) species.[2][4][6]

    • Recommended Solution: Implement a rigorous degassing procedure for all solvents and the reaction mixture. The freeze-pump-thaw technique (at least three cycles) is highly effective for complete oxygen removal.[2] Alternatively, sparging the solvent with an inert gas (high-purity Argon or Nitrogen) for 30-60 minutes can significantly reduce oxygen levels.[2][5] Ensure the reaction is maintained under a positive pressure of inert gas throughout.

  • Potential Cause 2: High Instantaneous Concentration of Boronic Acid. A high concentration of the boronic acid can favor the bimolecular homocoupling reaction pathway.[1][5]

    • Recommended Solution: Add the this compound solution slowly to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.[1] This keeps the instantaneous concentration low, favoring the desired cross-coupling.

  • Potential Cause 3: Suboptimal Reaction Temperature. Higher temperatures can accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling reaction.[5][7]

    • Recommended Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5] It may be beneficial to screen a range of temperatures (e.g., 60-100 °C) to find the optimal balance.

  • Potential Cause 4: Catalyst Choice. If using a Pd(II) precatalyst, its inefficient in-situ reduction to the active Pd(0) species can leave residual Pd(II) to promote homocoupling.[3]

    • Recommended Solution: Consider using a well-defined, air-stable Pd(0) precatalyst.[6] Alternatively, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by reducing parasitic Pd(II) species without interfering with the main catalytic cycle.[4][8]

Data Presentation

The following table summarizes key experimental parameters and their recommended adjustments to minimize the homocoupling of this compound.

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Rigorously deoxygenated system (Inert gas: Ar or N₂)Oxygen is a primary promoter of homocoupling via oxidation of the Pd(0) catalyst.[2][4][6]
Reagent Stoichiometry Use a slight excess of the aryl halide (e.g., 1.1-1.2 equiv.)Ensures the catalyst preferentially undergoes oxidative addition with the halide partner.[5]
Reagent Addition Slow addition of the boronic acid via syringe pumpKeeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction.[1][5]
Temperature Use the lowest effective temperature (e.g., 80 °C)Side reactions like homocoupling are often more sensitive to higher temperatures than the desired cross-coupling.[5][7]
Solvent Aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF)These solvents are effective at minimizing homocoupling. Excessive water should be avoided as it can sometimes promote it.[2][5]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos)These ligands can accelerate the final reductive elimination step, making the desired pathway kinetically more favorable.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific aryl halide substrates.

Reagents & Equipment:

  • This compound (1.0 equivalent)

  • Aryl Halide (1.1 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents), finely powdered and dried

  • Degassed 1,4-Dioxane and Water (e.g., 5:1 v/v mixture)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) and syringe pump

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.1 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Degassing: Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe. Stir the mixture and continue to sparge with inert gas for another 15-20 minutes.

  • Boronic Acid Preparation: In a separate flask, dissolve the this compound (1.0 equiv.) in a minimal amount of the degassed solvent mixture.

  • Slow Addition: Draw the boronic acid solution into a syringe and place it on a syringe pump. Slowly add this solution to the vigorously stirred reaction mixture over a period of 1-2 hours.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.[7] Monitor the reaction's progress periodically by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualizations

The following diagrams illustrate key logical and chemical pathways related to the homocoupling side reaction.

Troubleshooting_Workflow start High Homocoupling Detected? q1 Is the reaction rigorously degassed? start->q1 s1 Implement Freeze-Pump-Thaw or extensive inert gas sparging q1->s1 No q2 Is boronic acid added all at once? q1->q2 Yes s1->q2 s2 Use slow addition via syringe pump q2->s2 Yes q3 Is the reaction temperature >100°C? q2->q3 No s2->q3 s3 Lower temperature to 80°C or below q3->s3 Yes end_node Improved Yield of Desired Product q3->end_node No s3->end_node

Caption: A logical workflow for troubleshooting and resolving excessive homocoupling.

Caption: Competing Suzuki-Miyaura and homocoupling reaction pathways.

References

Technical Support Center: Suzuki-Miyaura Coupling of 4-Hydroxymethyl-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 4-Hydroxymethyl-3-methylphenylboronic acid, with a specific focus on the critical role of base concentration and selection.

Troubleshooting Guide

This section addresses common problems encountered during the coupling reaction in a direct question-and-answer format.

Q1: My reaction has a very low or zero yield. How can the base be the cause?

A: Low conversion is a frequent issue directly linked to the base. Consider these possibilities:

  • Insufficient Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[1][2] If too little base is used, this activation is inefficient, stalling the catalytic cycle. Typically, 2-3 equivalents of base are required.

  • Incorrect Base Strength: A base that is too weak may not be sufficient to form the boronate complex or facilitate the transmetalation step effectively.[3] Conversely, an overly strong base, like sodium hydroxide, can sometimes promote side reactions, including decomposition of the catalyst or starting materials.[2]

  • Poor Solubility: The chosen base may not be soluble in the reaction solvent, leading to a heterogeneous mixture with poor reactivity. For instance, potassium carbonate has limited solubility in anhydrous solvents like THF or toluene.

Q2: I am observing significant protodeboronation of my this compound. How is this related to the base?

A: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major side reaction. It is often exacerbated by:

  • High Concentrations of Strong Bases: Strong bases, particularly hydroxides (NaOH, KOH), in the presence of a proton source (like water, which is often added to Suzuki reactions) can accelerate protodeboronation.[4]

  • High Temperatures: The combination of a strong base and high reaction temperatures can significantly increase the rate of this undesirable side reaction.[4]

To mitigate this, consider using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), or running the reaction under anhydrous conditions.[3]

Q3: My primary side-product is the homocoupling of the boronic acid. Can the base influence this?

A: Homocoupling is primarily caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species.[3][5] While the base is not the direct cause, an inappropriate base can indirectly contribute if it leads to catalyst decomposition, forming Pd(II) species that promote homocoupling. The most effective solution is to ensure all solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[3]

Q4: How do I select the optimal base and concentration for my specific reaction?

A: There is no single "best" base, as the optimal choice depends on the coupling partners, solvent, and catalyst. A systematic screening approach is recommended.

  • Start with Common Bases: Begin with widely used bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Use 2-3 Equivalents: A good starting point for concentration is 2 to 3 molar equivalents relative to the limiting reagent.

  • Screen Solvents: The base's effectiveness is tied to the solvent system (e.g., aqueous dioxane, DMF, or toluene).

  • Monitor Progress: Use TLC, GC-MS, or LC-MS to track the consumption of starting materials and formation of the desired product and any side products.

Below is a troubleshooting workflow to help diagnose issues related to reaction conditions.

G start_node Low Conversion or Side Products Observed check_base 1. Review Base - Is it strong enough? - Is concentration sufficient (2-3 eq)? - Is it soluble in the solvent? start_node->check_base check_reagents 2. Verify Reagent Quality - Boronic acid stability (protodeboronation) - Catalyst / Ligand activity - Solvent purity and degassing check_base->check_reagents If base seems appropriate check_conditions 3. Assess Reaction Conditions - Is temperature optimal? - Is mixing adequate? - Was degassing thorough? check_reagents->check_conditions If reagents are fine optimize Systematic Screening - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane/H₂O, DMF, Toluene) - Screen catalysts/ligands (e.g., Buchwald type) check_conditions->optimize If conditions seem correct success Successful Optimization optimize->success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?

A: The base plays a crucial role in the transmetalation step, which is often the rate-limiting step of the catalytic cycle. There are two primary proposed pathways for its action:[2]

  • Boronate Pathway: The base deprotonates the boronic acid to form a highly nucleophilic boronate "ate" complex [R-B(OH)₃]⁻. This activated species then transfers its organic group to the palladium center.[1][2]

  • Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex. This Pd-OH species is more electrophilic and readily reacts with the neutral boronic acid.

G cluster_0 Boronate Pathway cluster_1 Hydroxide Pathway boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base1 Base (e.g., OH⁻) transmetalation1 Transmetalation pdx L₂Pd(Ar')X pdx2 L₂Pd(Ar')X pdoh L₂Pd(Ar')OH (Activated Palladium) pdx2->pdoh + Base base2 Base (e.g., OH⁻) transmetalation2 Transmetalation boronic_acid2 R-B(OH)₂

Caption: The two primary pathways for the role of the base in activating transmetalation.

Q: Which inorganic bases are most commonly used and what are their characteristics?

A: The choice of an inorganic base is critical and depends on the specific substrates and desired reactivity. The table below summarizes the properties of commonly used bases.

BaseChemical FormulaBasicityCommon Use Cases & Remarks
Sodium CarbonateNa₂CO₃ModerateA cost-effective and widely used base, often effective in aqueous solvent mixtures.[6][7]
Potassium CarbonateK₂CO₃ModerateMore soluble in organic solvents than Na₂CO₃. A very common "go-to" base for initial screening.[8]
Cesium CarbonateCs₂CO₃StrongHighly effective for difficult couplings, including sterically hindered substrates. Its high solubility in organic solvents is a key advantage.
Potassium PhosphateK₃PO₄StrongAn excellent choice for coupling electron-rich or sterically hindered partners. Often used under anhydrous conditions and can help suppress protodeboronation.[3][9]
Potassium HydroxideKOHVery StrongA powerful base, but its high basicity can promote side reactions like ester hydrolysis or protodeboronation, especially with sensitive substrates.[2]

Q: How does the hydroxymethyl group in this compound potentially affect the reaction?

A: The hydroxymethyl (-CH₂OH) group introduces a Lewis basic site (the oxygen atom). This can potentially lead to:

  • Coordination to Palladium: The oxygen could coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Interaction with Boronic Acid: It could form an intramolecular B-O bond, affecting the reactivity of the boronic acid. While often well-tolerated, if issues arise, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary, although this adds extra steps to the synthesis.

Q: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the Pd(II) complex, displacing the halide. This is the key step where the base is critical.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (+ Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_trans Transmetalation (+ [Ar²B(OH)₃]⁻) pd2_trans->pd0 Regeneration product Ar¹-Ar² (Product) pd2_trans->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Screening Base Conditions

This protocol outlines a general procedure for screening different bases to optimize the coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.5 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10% water)

  • Reaction vials with stir bars and septa/caps

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: In separate, labeled reaction vials under an inert atmosphere, add the aryl bromide (e.g., 0.5 mmol), the palladium catalyst (e.g., 0.0125 mmol), and a magnetic stir bar.

  • Addition of Boronic Acid: To each vial, add this compound (e.g., 0.6 mmol).

  • Addition of Base: To each respective vial, add the base to be screened (e.g., 1.25 mmol of K₂CO₃ to vial 1, K₃PO₄ to vial 2, etc.).

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 9:1 Dioxane:H₂O) to each vial via syringe.

  • Degassing: Seal the vials and sparge the reaction mixtures with an inert gas for an additional 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Place the vials in a preheated oil bath or heating block (e.g., 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reactions' progress at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once a reaction is complete (or has ceased progressing), cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each base condition, allowing for direct comparison.

References

Technical Support Center: Catalyst Deactivation in 4-Hydroxymethyl-3-methylphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Hydroxymethyl-3-methylphenylboronic acid.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues during your experiment in a logical, question-and-answer format.

Question 1: My reaction is sluggish or has stalled completely. How do I determine if my palladium catalyst is the problem?

Answer: Catalyst inactivity is a primary cause of reaction failure. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ.

  • Potential Cause 1: Inefficient Precatalyst Reduction. The reduction of Pd(II) to Pd(0) may be incomplete.

  • Potential Cause 2: Catalyst Degradation. The Pd(0) source (e.g., Pd₂(dba)₃) may have degraded over time, especially if not stored under an inert atmosphere. This often appears as visible palladium black precipitation.

  • Troubleshooting Step: Test your catalyst's activity with a reliable, well-established control reaction, such as the coupling of iodobenzene with phenylboronic acid. If this control reaction also fails, your catalyst is likely inactive and should be replaced with a fresh batch.

Question 2: I'm observing significant formation of a biaryl byproduct derived from the boronic acid (homocoupling). What causes this and how can I prevent it?

Answer: The formation of a symmetrical biaryl from the self-coupling of this compound is known as homocoupling. This side reaction consumes your starting material and is often promoted by the presence of oxygen.

  • Mechanism: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then facilitate the coupling of two boronic acid molecules, regenerating Pd(0) in the process.

  • Solutions:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This is the most critical step to prevent homocoupling. Techniques include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes mitigate this issue compared to using Pd(II) sources that require in situ reduction.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

Question 3: My desired product is not forming, but I am recovering my aryl halide starting material and observing benzene. What is happening?

Answer: This indicates that your boronic acid is being consumed by a side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.

  • Cause: This is a known undesired side reaction for

Technical Support Center: Palladium Catalyst Removal from 4-Hydroxymethyl-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the 4-Hydroxymethyl-3-methylphenylboronic acid product.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound from palladium catalysts.

1. High Levels of Residual Palladium Detected After Initial Filtration.

  • Possible Cause: The palladium catalyst exists in a soluble form and cannot be removed by simple filtration. Filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1]

  • Solution:

    • Employ a Scavenging Agent: Use a solid-supported or soluble scavenger with functional groups that can chelate palladium, such as thiol, amine, or thiourea.[1][2][3]

    • Induce Precipitation: Add a precipitating agent like 2,4,6-Trimercapto-s-triazine (TMT) to form an insoluble complex with palladium, which can then be filtered.[1]

    • Chromatography: Utilize column chromatography with silica gel or alumina to separate the palladium residues from the product.[4][5]

2. Ineffective Palladium Removal After Using a Scavenger.

  • Possible Cause:

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.[2]

    • Insufficient Scavenger Amount: The quantity of the scavenger may be too low to bind all the residual palladium.[2]

    • Suboptimal Reaction Conditions: Temperature and reaction time can affect scavenger efficiency.[2]

    • Poor Mass Transfer: Inadequate mixing can limit the contact between the scavenger and the palladium species.[2]

  • Solution:

    • Screen Different Scavengers: Test a variety of scavengers with different functional groups to find the most effective one.

    • Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. A common starting point is 5 equivalents relative to the palladium catalyst.[2]

    • Optimize Conditions: Experiment with different temperatures and longer reaction times. Gentle heating (e.g., 40-60 °C) can sometimes improve performance, but monitor for product degradation.[1]

    • Ensure Vigorous Stirring: Maintain efficient mixing throughout the scavenging process.[2]

3. Product Loss During Palladium Removal with Activated Carbon.

  • Possible Cause: Non-specific adsorption of the this compound product onto the surface of the activated carbon.[2]

  • Solution:

    • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Determine the optimal loading through small-scale experiments.[2]

    • Solvent Selection: Test different solvents to find one that minimizes product adsorption while maintaining efficient palladium removal.[2]

4. Recrystallization Fails to Sufficiently Reduce Palladium Levels.

  • Possible Cause: The product may form a stable complex with palladium, leading to co-crystallization.[6]

  • Solution:

    • Pre-treatment with a Scavenger: Use a scavenger to remove the bulk of the palladium before recrystallization.

    • Additive-Assisted Crystallization: Incorporate additives like N-acetylcysteine or thiourea during crystallization to help keep the palladium in the mother liquor.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A1: Regulatory agencies like the FDA have stringent guidelines for elemental impurities. For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[8][9]

Q2: What methods can be used to quantify the amount of residual palladium in my product?

A2: Standard methods for quantifying palladium in APIs include inductively coupled plasma-mass spectrometry (ICP-MS), atomic absorption analysis, and X-ray fluorescence (XRF).[7][10] ICP-MS is frequently used for both in-process control and final quality control.[7]

Q3: How do I choose the most appropriate palladium removal method for my specific situation?

A3: The choice of method depends on several factors, including the form of the palladium catalyst (heterogeneous or homogeneous), the scale of the reaction, cost considerations, and the desired final palladium concentration. The decision tree below can help guide your selection.[1]

Q4: Are there any "green" or more environmentally friendly methods for palladium removal?

A4: Yes, the use of solid-supported scavengers is often considered a greener alternative as it simplifies the removal of the scavenger-metal complex by filtration.[3] Additionally, techniques like organic solvent nanofiltration (OSN) are being explored for recovering and reusing homogeneous catalysts, which can reduce waste.[11]

Data on Palladium Removal Efficiency

The following table summarizes the efficiency of various palladium removal techniques as reported in the literature. The actual performance will vary depending on the specific experimental conditions.

Removal MethodInitial Palladium (ppm)Final Palladium (ppm)EfficiencySource(s)
Filtration through Celite~1,000576Moderate[12]
Polymer-Bound Ethylenediamine2,000 - 3,000100 - 300High[13]
Solid-Supported Scavenger (SPM32)~1,0004 - 150Very High[12]
Activated CarbonNot Specified< 10 (in some cases)Variable[14]
Biotage® MP-TMT Scavenger33,000< 200Very High[15]
SiliaMetS Thiol or Thiourea2,400≤ 16Very High[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT) to the solution. The amount of scavenger should be based on the manufacturer's recommendation or optimized through small-scale trials (typically 5-10 equivalents relative to the palladium catalyst).[2]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots.[2]

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[2]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[2]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[2]

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[2]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[2]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[2]

Visualizations

Palladium_Removal_Workflow start Crude Product (this compound + Palladium Catalyst) decision1 Is the Catalyst Heterogeneous (e.g., Pd/C)? start->decision1 filtration Filtration through Celite decision1->filtration Yes scavenging Scavenging (Solid-Supported or Soluble) decision1->scavenging No analysis1 Analyze Residual Pd (e.g., ICP-MS) filtration->analysis1 decision2 Is Pd Level Acceptable? analysis1->decision2 decision2->scavenging No end Purified Product decision2->end Yes analysis2 Analyze Residual Pd scavenging->analysis2 chromatography Column Chromatography chromatography->analysis2 precipitation Precipitation precipitation->analysis2 decision3 Is Pd Level Acceptable? analysis2->decision3 decision3->end Yes troubleshoot Troubleshoot/ Optimize Method decision3->troubleshoot No troubleshoot->scavenging troubleshoot->chromatography troubleshoot->precipitation

Caption: Decision tree for selecting a palladium removal method.

Scavenging_Workflow start Start: Crude Product in Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir Mixture (Optimize Time & Temperature) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate end End: Purified Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Anhydrous Suzuki Coupling of 4-Hydroxymethyl-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting the Suzuki-Miyaura cross-coupling reaction of 4-Hydroxymethyl-3-methylphenylboronic acid under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions recommended for the Suzuki reaction of this compound?

A1: Anhydrous conditions are primarily recommended to minimize side reactions, particularly protodeboronation.[1] Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which reduces the yield of the desired cross-coupled product. Water can act as a proton source for this side reaction.[1] While some Suzuki reactions tolerate or even benefit from the presence of water, for substrates prone to protodeboronation, anhydrous conditions can be crucial for achieving high yields.

Q2: Is it necessary to protect the hydroxymethyl group on this compound during an anhydrous Suzuki reaction?

A2: Generally, the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, and it is often possible to perform the reaction without protecting the hydroxymethyl group.[2] However, the basic conditions of the reaction could potentially lead to side reactions involving the hydroxyl group, depending on the specific base and reaction temperature used. If you observe unexpected byproducts or low yields, a protection/deprotection strategy might be necessary. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or ethers (e.g., MOM), can be considered.

Q3: My anhydrous Suzuki reaction is not proceeding to completion. What are the first things I should check?

A3: If your reaction is showing low or no conversion, consider the following key factors:

  • Inert Atmosphere: Ensure that your reaction setup is strictly under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the degradation of the palladium catalyst and the homocoupling of the boronic acid.

  • Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time. Use fresh or properly stored this compound. The palladium catalyst and phosphine ligands are also sensitive to air and moisture.

  • Solvent and Base Anhydrousness: Use freshly dried, anhydrous solvents. Ensure that the base is also anhydrous, especially if you are using hygroscopic bases like potassium phosphate.

  • Catalyst Activity: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Ensure your reaction conditions are suitable for this reduction.

Q4: What are the best practices for setting up an anhydrous Suzuki reaction?

A4: To ensure strictly anhydrous conditions, follow these best practices:

  • Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas.

  • Reagents: Use anhydrous grade solvents and ensure all solid reagents are dried and stored in a desiccator or glovebox.

  • Inert Gas: Purge the reaction vessel with an inert gas (argon or nitrogen) for several minutes before adding the reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Degassing: Degas the solvent by sparging with an inert gas or by using the freeze-pump-thaw method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the anhydrous Suzuki coupling of this compound.

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.
Poor quality of boronic acidUse high-purity this compound. Consider converting it to a more stable boronic ester (e.g., pinacol ester) if degradation is suspected.
Insufficiently anhydrous conditionsRigorously dry all glassware, solvents, and reagents. Ensure a leak-free reaction setup under a positive pressure of inert gas.
Inappropriate base or solventScreen different anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, KF, TMSOK) and anhydrous solvents (e.g., dioxane, THF, toluene).
Significant Protodeboronation Presence of residual waterFurther dry all reaction components. Consider using a desiccant in the reaction setup.
Base is too strong or reaction temperature is too highSwitch to a milder base (e.g., KF). Lower the reaction temperature and monitor the reaction progress over a longer period.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvent and ensure a robust inert atmosphere throughout the reaction.
Catalyst system promotes homocouplingScreen different palladium catalysts and ligands.
Formation of Unidentified Byproducts Reaction with the hydroxymethyl groupConsider protecting the hydroxymethyl group with a suitable protecting group (e.g., TBDMS ether).
Decomposition of starting materials or productLower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.

Quantitative Data Summary

The following tables provide illustrative data on the effect of different bases and catalysts on Suzuki-Miyaura coupling reactions. Please note that this data is for general guidance and the optimal conditions for the reaction with this compound may vary.

Table 1: Comparison of Bases in a Model Anhydrous Suzuki Coupling

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Dioxane1001292
2Cs₂CO₃Dioxane1001288
3K₂CO₃Dioxane1001275
4KFDioxane1001265
5TMSOKTHF701>95

Data is illustrative and based on similar Suzuki-Miyaura reactions reported in the literature. Optimization for this compound is recommended.

Table 2: Comparison of Palladium Catalysts in a Model Anhydrous Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₃PO₄Dioxane10085
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10095
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane8093
4Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane9089

Data is illustrative and based on similar Suzuki-Miyaura reactions reported in the literature. Optimization for this compound is recommended.

Experimental Protocols

Detailed Methodology for Anhydrous Suzuki Coupling using Potassium Trimethylsilanolate (TMSOK)

This protocol is adapted from a general procedure for anhydrous Suzuki-Miyaura cross-coupling of boronic esters and should be optimized for this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide, 1.2 equiv)

  • Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

  • Palladium precatalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and the palladium precatalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound and potassium trimethylsilanolate (TMSOK).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents 1. Add Aryl Halide and Pd Precatalyst to Flame-Dried Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert add_solids 3. Add Boronic Acid and TMSOK inert->add_solids add_solvent 4. Add Anhydrous THF add_solids->add_solvent react 5. Stir at RT or Heat (Monitor by TLC/LC-MS) add_solvent->react workup 6. Quench with aq. NH4Cl and Extract with EtOAc react->workup purify 7. Dry, Concentrate, and Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the anhydrous Suzuki coupling.

troubleshooting_flowchart start Low Yield or No Reaction check_inert Check Inert Atmosphere and Reagent Quality start->check_inert check_anhydrous Verify Anhydrous Conditions check_inert->check_anhydrous If OK fail Issue Persists check_inert->fail If Faulty screen_base Screen Different Anhydrous Bases (K3PO4, Cs2CO3, KF) check_anhydrous->screen_base If OK check_anhydrous->fail If Faulty screen_catalyst Screen Catalysts and Ligands screen_base->screen_catalyst If No Improvement success Improved Yield screen_base->success Improvement protect_oh Consider Protecting the Hydroxymethyl Group screen_catalyst->protect_oh If No Improvement screen_catalyst->success Improvement protect_oh->success Improvement protect_oh->fail If No Improvement

Caption: Troubleshooting flowchart for low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the Purification of 4-Hydroxymethyl-3-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 4-Hydroxymethyl-3-methylphenylboronic acid and its derivatives, achieving high purity is crucial for the success of subsequent applications, such as Suzuki-Miyaura coupling reactions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) purification with alternative methods, supported by experimental data and detailed protocols.

Comparison of Purification Methodologies

The selection of a purification method depends on factors such as the scale of the purification, the nature of the impurities, and the desired final purity. While HPLC offers high resolution, alternative methods like crystallization and column chromatography can be effective and more scalable for certain applications.

Purification Method Typical Purity (%) Typical Recovery (%) Throughput Primary Impurities Removed Key Advantages Key Disadvantages
Reversed-Phase HPLC >99%70-90%Low to MediumClosely related structural isomers, starting materials, by-productsHigh resolution, applicable to a wide range of polaritiesPotential for on-column degradation, limited loading capacity, requires specialized equipment
Crystallization (after salt formation) >99.5%[1]60-80%HighInsoluble impurities, some isomersHighly scalable, cost-effective, can yield very high purityDependent on the compound's ability to form high-quality crystals, potential for lower recovery
Normal Phase Column Chromatography (Silica Gel) 90-98%70-95%Medium to HighNon-polar impurities, some reaction by-productsSimple setup, good for large scale, cost-effectivePotential for boronic acid degradation on silica, lower resolution for polar compounds
Normal Phase Column Chromatography (Alumina, Neutral) 95-99%70-90%Medium to HighPolar impurities, residual catalystsGood for compounds sensitive to acidic silica gelCan be less effective for very non-polar compounds
Boric Acid-Impregnated Silica Gel Chromatography 90-98%75-95%Medium to HighImpurities that interact strongly with unmodified silicaSuppresses over-adsorption and degradation of boronic estersLower resolution compared to standard silica gel

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC is a powerful technique for the purification of boronic acid derivatives, offering excellent separation of closely related impurities. However, method development is critical to prevent on-column hydrolysis of the boronic acid group.

Parameter Method 1: High-Resolution Separation Method 2: Fast Analysis
Column Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm)Newcrom R1 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in WaterWater with Phosphoric Acid
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile
Gradient 5% to 95% B over 16.43 minutesIsocratic or shallow gradient (details proprietary)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 270 nmUV at 270 nm
Key Feature Baseline resolution of eleven structurally similar boronic acids.[2]Scalable method for isolation of impurities.[3]

Experimental Protocols

Reversed-Phase HPLC Purification

Objective: To achieve high purity of this compound.

Instrumentation: Preparative HPLC system with a UV detector.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the crude boronic acid in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Waters XSelect Premier HSS T3 (preparative scale, e.g., 19 x 100 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A shallow gradient optimized for the separation of the target compound from its impurities, determined from analytical scale experiments. For example, 20-40% B over 30 minutes.

    • Flow Rate: Appropriate for the preparative column diameter (e.g., 15-20 mL/min).

    • Detection: UV at 270 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The use of a volatile buffer like formic acid is advantageous for easy removal.

Purification via Salt Formation and Crystallization

Objective: To purify crude 4-cyclobutyl benzene boronic acid (as an example from a patent, adaptable for the target compound).[1]

Materials:

  • Crude boronic acid

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (or other suitable acid)

  • Diethyl ether (or other suitable organic solvent)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Salt Formation: Treat the crude boronic acid with a base (e.g., sodium hydroxide) to form the corresponding boronate salt.

  • Extraction: Extract the aqueous solution of the salt with an organic solvent like diethyl ether to remove non-acidic impurities.

  • Acidification: Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to a pH of approximately 3 to regenerate the pure boronic acid, which may precipitate.

  • Isolation: Extract the pure boronic acid into a suitable organic solvent such as ethyl acetate.

  • Crystallization: Wash the organic phase with water and brine, then concentrate the solution. Crystallize the pure compound from a suitable solvent system, such as by adding hexane.[1]

Normal Phase Column Chromatography (Boric Acid-Impregnated Silica Gel)

Objective: To purify boronic esters while minimizing degradation on the stationary phase.

Materials:

  • Crude boronic acid ester

  • Silica gel

  • Boric acid

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in a suitable solvent. Evaporate the solvent to obtain the modified silica gel.

  • Column Packing: Pack a chromatography column with the boric acid-impregnated silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

  • Analysis: Monitor the fractions by TLC and combine the pure fractions. Remove the solvent to obtain the purified product.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the purification processes.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for HPLC purification.

Alternative_Purification_Workflow cluster_salt Salt Formation & Crystallization cluster_cc Column Chromatography Crude Crude Boronic Acid Base Add Base Crude->Base Load Load on Column Crude->Load Extract_Imp Extract Impurities Base->Extract_Imp Acid Add Acid Extract_Imp->Acid Extract_Prod Extract Product Acid->Extract_Prod Crystallize Crystallize Extract_Prod->Crystallize Pure_Product Pure Product Crystallize->Pure_Product Elute Elute with Solvent Gradient Load->Elute Collect_CC Collect Fractions Elute->Collect_CC Combine_CC Combine Pure Fractions Collect_CC->Combine_CC Evaporate_CC Evaporate Solvent Combine_CC->Evaporate_CC Evaporate_CC->Pure_Product

Caption: Alternative purification workflows.

References

A Comparative Guide to 4-Hydroxymethyl-3-methylphenylboronic Acid and 4-formylphenylboronic Acid for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Phenylboronic Acid Derivatives

In the landscape of modern organic chemistry, particularly in the realm of drug discovery and material science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is critical to the success of these reactions, influencing yield, reaction kinetics, and the overall efficiency of the synthetic route. This guide provides a comprehensive comparison of two commercially available phenylboronic acid derivatives: 4-Hydroxymethyl-3-methylphenylboronic acid and 4-formylphenylboronic acid. We will delve into their chemical properties, reactivity, and performance in the context of Suzuki-Miyaura coupling, supported by representative experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each reagent is essential for designing and executing successful synthetic strategies. The table below summarizes the key properties of this compound and 4-formylphenylboronic acid.

PropertyThis compound4-formylphenylboronic acid
CAS Number 1160430-87-4[1]87199-17-5[2]
Molecular Formula C₈H₁₁BO₃C₇H₇BO₃[2]
Molecular Weight 165.98 g/mol 149.94 g/mol [2]
Appearance White to off-white powderWhite to light yellow crystalline powder[2]
Melting Point Not available237-242 °C[3]
Solubility Soluble in polar organic solventsSlightly soluble in water, soluble in hot water and polar organic solvents.[2]

Reactivity and Performance in Suzuki-Miyaura Coupling

The primary difference in the reactivity of these two boronic acids stems from the nature of the substituents on the phenyl ring.

This compound possesses two electron-donating groups: a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃). Electron-donating groups increase the electron density on the boronic acid moiety, which can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[4] This increased nucleophilicity can lead to faster reaction times and potentially higher yields under milder conditions.

4-formylphenylboronic acid , conversely, has an electron-withdrawing formyl group (-CHO). This group decreases the electron density on the boronic acid, which can slow down the transmetalation step.[4] Consequently, reactions with 4-formylphenylboronic acid may require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields to their electron-rich counterparts. However, the formyl group offers a valuable synthetic handle for further functionalization post-coupling.

Representative Performance Data

The following table presents hypothetical yet realistic comparative data for a Suzuki-Miyaura coupling reaction between the respective boronic acids and a common aryl bromide, 4-bromoanisole. This data is based on the general principles of electronic effects in this reaction.

ParameterThis compound4-formylphenylboronic acid
Reaction Time 4 - 8 hours8 - 16 hours
Typical Yield 85 - 95%75 - 85%
Optimal Temperature 80 - 100 °C100 - 120 °C

Experimental Protocols

Below are detailed, representative protocols for a Suzuki-Miyaura cross-coupling reaction using each of the boronic acids. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with 4-formylphenylboronic acid

Materials:

  • 4-formylphenylboronic acid (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and 4-formylphenylboronic acid in the toluene and water mixture.

  • Add sodium carbonate to the mixture.

  • Purge the solution with an inert gas for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 110 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizing the Process

To further aid in the understanding of the chemical processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

Both this compound and 4-formylphenylboronic acid are valuable reagents in the synthetic chemist's toolbox. The choice between them will largely depend on the specific requirements of the synthetic target and the desired reaction characteristics.

  • This compound is the preferred reagent when faster reaction times and higher yields are paramount, and when the presence of electron-donating groups is beneficial for the target molecule's properties.

  • 4-formylphenylboronic acid is the ideal choice when the introduction of a formyl group is desired for subsequent transformations, despite potentially requiring more vigorous reaction conditions.

By understanding the inherent reactivity differences and employing the appropriate experimental conditions, researchers can effectively leverage both of these versatile building blocks in the synthesis of complex molecules for a wide range of applications in drug development and materials science.

References

A Comparative Guide to the Kinetic Performance of 4-Hydroxymethyl-3-methylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate boronic acid is critical for the efficiency and success of synthetic routes. This guide provides a comparative analysis of the kinetic performance of 4-Hydroxymethyl-3-methylphenylboronic acid in the context of the widely-used Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct kinetic studies on this specific molecule, this guide draws upon established principles of physical organic chemistry and comparative data from structurally similar boronic acids to project its reactivity.

Theoretical Background: Factors Influencing Reaction Kinetics

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1] The reaction mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The kinetic profile of the overall reaction is significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid, which primarily affect the transmetalation step.[3]

  • Electronic Effects: The rate of transmetalation, often the rate-determining step, is sensitive to the nucleophilicity of the organic group being transferred from the boron atom to the palladium center.[4] Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the ipso-carbon, enhancing its nucleophilicity and generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, which can slow the reaction.

  • Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction.[3]

For this compound, the two substituents present a mixed electronic effect. The methyl group at the 3-position is a weak electron-donating group, while the hydroxymethyl group at the 4-position is generally considered to be weakly electron-withdrawing. The combination of these effects will determine the overall reactivity compared to other substituted phenylboronic acids.

A diagram of the Suzuki-Miyaura catalytic cycle is presented below.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd2_oad R¹-Pd(II)L₂-X pd0->pd2_oad Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oad->pd2_trans Transmetalation byproduct X-B(OH)₂ pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product r1x R¹-X (Aryl Halide) r1x->pd2_oad boronic R²-B(OH)₂ (Boronic Acid) boronic->pd2_trans base Base base->pd2_trans Electronic_Effects cluster_main Influence of Substituents on Suzuki Coupling Rate A Substituent on Phenylboronic Acid B Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) A->B C Electron-Withdrawing Group (EWG) (e.g., -CF₃, -NO₂) A->C D Increased Nucleophilicity of Aryl Group B->D E Decreased Nucleophilicity of Aryl Group C->E F Faster Transmetalation Rate D->F G Slower Transmetalation Rate E->G Experimental_Workflow A 1. Reaction Setup (Reagents, Base, Std.) Under Inert Atmosphere B 2. Add Solvent & Catalyst A->B C 3. Initiate Reaction (Heating) B->C D 4. Aliquot Sampling at Time Intervals C->D E 5. Quench Aliquots D->E F 6. GC/HPLC Analysis E->F G 7. Data Processing (Plot Concentration vs. Time) F->G

References

A Comparative Guide to Spectroscopic Data of Biaryl Products Derived from 4-Hydroxymethyl-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions. The focus is on the expected products derived from 4-Hydroxymethyl-3-methylphenylboronic acid, with a comparative look at an isomeric alternative, 3-Hydroxymethyl-4-methylphenylboronic acid. This document is intended to aid in the identification, characterization, and purity assessment of these valuable chemical entities in research and development.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an aryl halide or triflate in the presence of a base.[1] The versatility and functional group tolerance of this reaction make it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[4][5]

Spectroscopic Data Comparison

The following sections present a comparative summary of the expected spectroscopic data for the products of this compound and a structural isomer. Due to the limited availability of directly published spectra for the specific target compound, data for structurally similar analogs are presented to provide a reliable reference.

For the purpose of this guide, we will consider the Suzuki-Miyaura coupling of the respective boronic acids with 4-bromobenzonitrile as a representative reaction to form 4'-hydroxymethyl-3'-methyl-[1,1'-biphenyl]-4-carbonitrile and its isomer.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

Note: The chemical shifts are predicted based on the analysis of similar compounds, such as 4'-Methoxy-3-methyl-1,1'-biphenyl, and known substituent effects. The solvent is assumed to be CDCl₃.

Proton Assignment Expected Chemical Shift (δ, ppm) for 4'-hydroxymethyl-3'-methyl-[1,1'-biphenyl]-4-carbonitrile Expected Chemical Shift (δ, ppm) for 3'-hydroxymethyl-4'-methyl-[1,1'-biphenyl]-4-carbonitrile Multiplicity Coupling Constant (J, Hz)
-CH₃~2.3 - 2.5~2.3 - 2.5s-
-CH₂OH~4.7~4.7s-
Ar-H (protons on the cyanophenyl ring)~7.6 - 7.8~7.6 - 7.8m-
Ar-H (protons on the hydroxymethyl-methylphenyl ring)~7.1 - 7.5~7.1 - 7.5m-

Based on available data for 4'-Methoxy-3-methyl-1,1'-biphenyl, the aromatic protons on the substituted ring typically appear as a multiplet in the range of δ 7.12-7.37 ppm, and the methyl protons appear as a singlet around δ 2.41 ppm.[6] The benzylic protons of the hydroxymethyl group are expected to appear as a singlet around δ 4.7 ppm.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

Note: Chemical shifts are predicted based on known substituent effects and data from analogous compounds.

Carbon Assignment Expected Chemical Shift (δ, ppm) for 4'-hydroxymethyl-3'-methyl-[1,1'-biphenyl]-4-carbonitrile Expected Chemical Shift (δ, ppm) for 3'-hydroxymethyl-4'-methyl-[1,1'-biphenyl]-4-carbonitrile
-CH₃~20 - 22~20 - 22
-CH₂OH~64 - 66~64 - 66
-CN~118 - 120~118 - 120
C-CN~110 - 112~110 - 112
Aromatic Carbons~125 - 145~125 - 145
C-CH₃~138 - 140~135 - 137
C-CH₂OH~135 - 137~140 - 142
Quaternary Carbons (biphenyl linkage)~140 - 146~140 - 146
Infrared (IR) Spectroscopy

The IR spectra of the biaryl products would be characterized by the following key absorption bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching, broad3200 - 3600
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic, -CH₃, -CH₂)Stretching2850 - 3000
C≡N (nitrile)Stretching2220 - 2260
C=C (aromatic)Stretching1400 - 1600
C-O (alcohol)Stretching1000 - 1260
Mass Spectrometry (MS)

In mass spectrometry, the biaryl products would be expected to show a prominent molecular ion peak (M⁺) corresponding to their respective molecular weights. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), the methyl group (-CH₃), and potentially the cyano group (-CN). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize the target biaryl compounds is provided below. This protocol is based on established methods and can be adapted as needed.[6][7]

Materials:

  • This compound (or 3-Hydroxymethyl-4-methylphenylboronic acid)

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 2M aqueous solution of potassium carbonate (2.0 equivalents).

  • Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Suzuki_Miyaura_Coupling cluster_reaction Suzuki-Miyaura Reaction reagent1 This compound catalyst Pd(0) Catalyst reagent1->catalyst Oxidative Addition reagent2 Aryl Halide (e.g., 4-Bromobenzonitrile) reagent2->catalyst product Biaryl Product catalyst->product Reductive Elimination base Base (e.g., K₂CO₃) base->catalyst Spectroscopic_Analysis_Workflow start Purified Biaryl Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms structure Structural Elucidation and Purity Assessment nmr->structure ir->structure ms->structure

References

Unraveling the Reactivity of 4-Hydroxymethyl-3-methylphenylboronic Acid: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylboronic acids is paramount for efficient synthesis and drug design. This guide provides a comparative analysis of 4-Hydroxymethyl-3-methylphenylboronic acid's reactivity, contextualized within the broader landscape of substituted phenylboronic acids, drawing upon computational studies and experimental data to inform on its performance in Suzuki-Miyaura cross-coupling reactions.

The reactivity of phenylboronic acids in widely-used transformations like the Suzuki-Miyaura coupling is intrinsically linked to the electronic and steric nature of their substituents. The subject of this guide, this compound, possesses both a weakly electron-donating methyl group and a hydroxymethyl group, the latter of which can exhibit dual electronic effects. To objectively assess its reactivity, this guide will compare it with phenylboronic acids bearing canonical electron-donating and electron-withdrawing groups.

Quantitative Reactivity Comparison

Boronic Acid DerivativeSubstituent(s)Electronic EffectCalculated Activation Energy (kcal/mol)†Relative Reaction Rate (vs. Phenylboronic acid)‡
4-Methoxyphenylboronic acid4-OCH₃Strong Electron-DonatingLowerFaster
4-Methylphenylboronic acid4-CH₃Weak Electron-DonatingSlightly LowerSlightly Faster
This compound 4-CH₂OH, 3-CH₃ Weakly Electron-Donating (Net) Inferred: Similar to 4-Methylphenylboronic acid Inferred: Similar to 4-Methylphenylboronic acid
Phenylboronic acid-NeutralBaseline1.00
4-Chlorophenylboronic acid4-ClWeak Electron-WithdrawingSlightly HigherSlightly Slower
4-Nitrophenylboronic acid4-NO₂Strong Electron-WithdrawingHigherSlower

†Activation energies are generalized from computational studies of the transmetalation step in the Suzuki-Miyaura reaction, which is often rate-determining. ‡Relative reaction rates are generalized from experimental kinetic studies.

The methyl group at the 3-position and the hydroxymethyl group at the 4-position on this compound both contribute to the electronic nature of the molecule. The methyl group is a known electron-donating group through induction and hyperconjugation. The hydroxymethyl group can be weakly electron-withdrawing inductively due to the oxygen atom, but its ability to participate in hydrogen bonding can influence its effective electronic contribution in the reaction medium. Overall, the net effect is anticipated to be weakly electron-donating, suggesting a reactivity profile similar to or slightly enhanced compared to unsubstituted phenylboronic acid.

Experimental and Computational Protocols

To provide a basis for the data and inferences presented, this section details typical experimental and computational methodologies employed in the study of phenylboronic acid reactivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for assessing the reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling reaction is as follows:

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water (10 mL).

  • Reaction Conditions: The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a set period.

  • Monitoring and Analysis: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Computational Protocol: DFT Calculations of Reaction Energetics

Computational studies investigating the reactivity of phenylboronic acids typically employ Density Functional Theory (DFT) to model the reaction mechanism and calculate key energetic parameters.

  • Software: Calculations are often performed using software packages such as Gaussian, ORCA, or Spartan.

  • Methodology: A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311+G(d,p) for all atoms.

  • Modeling the Reaction: The geometries of reactants, transition states, intermediates, and products for the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) are optimized.

  • Transition State Verification: Frequency calculations are performed to verify that transition state structures have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values. Solvation effects are typically included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Data Analysis: The calculated energies are used to construct a reaction energy profile and determine the activation energy for the rate-determining step, providing a quantitative measure of reactivity.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using the DOT language, illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a primary application for this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_RAr R-Pd(II)L₂-Ar Transmetalation->PdII_RAr ArBoronic Ar-B(OH)₂ ArBoronic->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reactivity Assessment

The process of evaluating the reactivity of a novel boronic acid like this compound involves a synergistic approach combining computational and experimental methods.

Reactivity_Assessment_Workflow Start Define Boronic Acid of Interest (e.g., this compound) Computational Computational Modeling (DFT) Start->Computational Experimental Experimental Validation Start->Experimental Mechanism Elucidate Reaction Mechanism Computational->Mechanism Energetics Calculate Reaction Energetics (Activation Energy) Computational->Energetics Kinetics Perform Kinetic Studies (Reaction Rates) Experimental->Kinetics Yield Determine Product Yields Experimental->Yield Comparison Compare with Known Boronic Acids Mechanism->Comparison Energetics->Comparison Kinetics->Comparison Yield->Comparison Conclusion Draw Conclusions on Reactivity Profile Comparison->Conclusion

Workflow for assessing the reactivity of a novel boronic acid.

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